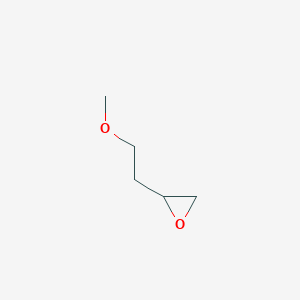

2-(2-Methoxyethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methoxyethyl)oxirane, also known as 2-[(2-Methoxyethoxy)methyl]oxirane, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . The compound is typically stored at -10 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for 2-(2-Methoxyethyl)oxirane is 1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

2-(2-Methoxyethyl)oxirane is a liquid at room temperature . The compound is stored at a temperature of -10 degrees Celsius .Scientific Research Applications

Chemical Synthesis

“2-(2-Methoxyethyl)oxirane” is used in chemical synthesis . It is a compound with the molecular weight of 102.13 and is used in various chemical reactions .

- Binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .

Production of Functional Polymers

“2-(2-Methoxyethyl)oxirane” can be used to produce functional polymers . These polymers have specific properties such as chemical, physicochemical or biochemical functions .

Synthesis of (Meth)Acrylates

This compound can be used in the synthesis of (meth)acrylates . The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .

Reaction with Oxazolidin-2-Ones

“2-(2-Methoxyethyl)oxirane” can react with N-unsubstituted oxazolidin-2-ones . This reaction gives mixtures of isomeric 3-{3-[2-(ethenyloxy)ethoxy]-2-hydroxypropyl}- and 5-{[2-(ethenyloxy)ethoxy]-methyl}-3-(2-hydroxyalkyl)oxazolidin-2-ones .

Production of Reactive Polymers

“2-(2-Methoxyethyl)oxirane” can be used to produce reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Safety and Hazards

2-(2-Methoxyethyl)oxirane is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H315, H319, H335, H351, H373, and H412 . These statements indicate that the compound is highly flammable, can cause skin irritation, serious eye irritation, respiratory irritation, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Oxiranes, also known as epoxides, are generally known to react with a wide range of nucleophiles, including water, alcohols, and amines, under both acidic and basic conditions .

Mode of Action

The mode of action of 2-(2-Methoxyethyl)oxirane is likely to involve its reaction with nucleophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. When a nucleophile attacks the oxirane ring, it opens to form a new bond with the nucleophile, resulting in a change in the compound’s structure .

Pharmacokinetics

These compounds were found to be resistant to nuclease metabolism in both plasma and tissue. Their plasma clearance was dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .

Action Environment

The action, efficacy, and stability of 2-(2-Methoxyethyl)oxirane can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment could lead to premature ring-opening reactions, potentially reducing the compound’s efficacy . Additionally, factors such as pH and temperature could affect the compound’s stability and reactivity .

properties

IUPAC Name |

2-(2-methoxyethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIXGOYPGXGNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)oxirane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840261.png)

![8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2840262.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2840274.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)

![9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B2840282.png)